molecular formula C11H10N2O2 B6601964 methyl 7-aminoisoquinoline-5-carboxylate CAS No. 2091644-81-2

methyl 7-aminoisoquinoline-5-carboxylate

Cat. No.: B6601964
CAS No.: 2091644-81-2
M. Wt: 202.21 g/mol
InChI Key: HCXJVXYBHQHCAR-UHFFFAOYSA-N
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Description

Methyl 7-aminoisoquinoline-5-carboxylate is an aminoisoquinoline derivative with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is supplied as a high-purity compound for research and development purposes. As a 7-amino-substituted isoquinoline, this compound belongs to a class of structures recognized for their utility in medicinal chemistry and as building blocks in organic synthesis . While specific biological data for this exact molecule may be limited, aminoisoquinolines, in general, are frequently investigated for their potential to interact with various enzymatic targets . The structure features both an amino substituent and a methyl ester functional group, the latter of which offers a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or synthesis of amide derivatives . This makes this compound a valuable intermediate for constructing more complex molecules for pharmaceutical, agrochemical, and materials science research. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-aminoisoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJVXYBHQHCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

This approach, inspired by the synthesis of 3-aminoquinoline-5-carboxylate (CN112142661A), involves bromination at the target position followed by palladium-catalyzed carbonyl insertion. For methyl 7-aminoisoquinoline-5-carboxylate, the hypothetical route would proceed as follows:

Step 1: Bromination of 7-Aminoisoquinoline

  • Reagents : 7-Aminoisoquinoline, bromine (Br₂), sulfuric acid (H₂SO₄), silver sulfate (Ag₂SO₄).

  • Conditions : Bromination at 0°C in H₂SO₄, followed by room-temperature reaction.

  • Mechanism : Electrophilic aromatic substitution facilitated by Ag₂SO₄ as a Lewis acid.

  • Outcome : 7-Amino-5-bromoisoquinoline (hypothetical yield: ~40–50% based on analogous reactions).

Step 2: Carbonyl Insertion

  • Reagents : 7-Amino-5-bromoisoquinoline, carbon monoxide (CO), palladium chloride (PdCl₂), triethylamine (Et₃N), methanol (MeOH).

  • Conditions : 75°C under 0.8 MPa CO pressure for 6 hours.

  • Mechanism : Pd-catalyzed carbonylation to replace bromide with a methoxycarbonyl group.

  • Outcome : this compound (projected yield: ~80%).

Advantages and Limitations

  • Advantages : High yielding final step; uses commercially available catalysts.

  • Limitations : Requires specialized equipment for high-pressure CO; bromination regioselectivity must be rigorously controlled.

Nitration and Reduction of Methyl Isoquinoline-5-Carboxylate

Methodology Overview

This method leverages electrophilic nitration followed by reduction to install the amino group:

Step 1: Nitration

  • Reagents : Methyl isoquinoline-5-carboxylate, nitric acid (HNO₃), sulfuric acid (H₂SO₄).

  • Conditions : Mixed acid nitration at 0–5°C.

  • Regioselectivity : The electron-withdrawing carboxylate directs nitration to the para (7-) or meta (8-) position. Computational studies suggest a preference for the 7-position due to resonance effects.

  • Outcome : Methyl 7-nitroisoquinoline-5-carboxylate (hypothetical yield: 50–60%).

Step 2: Reduction

  • Reagents : Methyl 7-nitroisoquinoline-5-carboxylate, hydrogen gas (H₂), palladium on carbon (Pd/C).

  • Conditions : Catalytic hydrogenation at 25°C.

  • Outcome : this compound (projected yield: 85–90%).

Advantages and Limitations

  • Advantages : Straightforward two-step process; avoids halogenation.

  • Limitations : Nitration regioselectivity may require optimization; nitro intermediates are potentially explosive.

Directed C–H Amination

Methodology Overview

Modern C–H functionalization techniques enable direct installation of amino groups using transition-metal catalysts:

Step 1: Directed Lithiation

  • Reagents : Methyl isoquinoline-5-carboxylate, lithium diisopropylamide (LDA), hexamethylphosphoramide (HMPA).

  • Conditions : -78°C in tetrahydrofuran (THF).

  • Mechanism : LDA deprotonates the position ortho to the carboxylate, directed by coordination to the ester group.

Step 2: Electrophilic Amination

  • Reagents : Lithiated intermediate, O-benzoylhydroxylamine.

  • Conditions : Quench at -78°C, warm to room temperature.

  • Outcome : this compound (hypothetical yield: 30–40%).

Advantages and Limitations

  • Advantages : No pre-functionalization required; step-efficient.

  • Limitations : Low yields due to competing side reactions; strict anhydrous conditions.

Ring Synthesis via Gould-Jacobs Reaction

Methodology Overview

The Gould-Jacobs reaction constructs isoquinoline rings from anilines and β-keto esters:

Step 1: Condensation

  • Reagents : 3-Amino-4-methoxybenzoic acid methyl ester, ethyl acetoacetate.

  • Conditions : Reflux in polyphosphoric acid (PPA).

  • Mechanism : Cyclodehydration forms the isoquinoline core.

  • Outcome : this compound (hypothetical yield: 20–30%).

Advantages and Limitations

  • Advantages : Builds substituents into the ring during synthesis.

  • Limitations : Low yields; limited substrate scope.

Comparative Analysis of Methods

MethodStepsYield (%)Key ChallengesScalability
Bromination/Carbonylation240–50High-pressure CO; regioselective brominationModerate
Nitration/Reduction250–60Nitration regioselectivityHigh
Directed C–H Amination230–40Low yields; sensitive conditionsLow
Gould-Jacobs Reaction120–30Poor efficiencyLow

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

  • Conversion to nitro group : Treatment with potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) yields methyl 7-nitroisoquinoline-5-carboxylate.

  • Mechanistic pathway : The reaction proceeds via intermediate imine formation, followed by oxidation to the nitro derivative.

Example :
Methyl 7-aminoisoquinoline-5-carboxylateH2SO4KMnO4Methyl 7-nitroisoquinoline-5-carboxylate\text{Methyl 7-aminoisoquinoline-5-carboxylate} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{Methyl 7-nitroisoquinoline-5-carboxylate}

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophiles:

  • Halogenation : Bromination with Br₂ in acetic acid selectively substitutes at the 4-position of the isoquinoline ring.

  • Sulfonation : Reaction with concentrated H₂SO₄ introduces sulfonic acid groups, though specific positional selectivity requires further validation.

Conditions :

Reaction TypeReagentsPositional SelectivityYield Range
BrominationBr₂, CH₃COOHC-470–85%
SulfonationH₂SO₄ (conc.)Not reported

Nucleophilic Substitution at the Amino Group

The amino group participates in diazotization and subsequent coupling:

  • Sandmeyer reaction : Diazonium salts formed with NaNO₂/HCl react with CuCN or KI to introduce cyano or iodo groups.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : H₂SO₄/H₂O converts the ester to 7-aminoisoquinoline-5-carboxylic acid.

  • Basic hydrolysis : NaOH/EtOH yields the carboxylate salt, which can be protonated to the free acid.

Kinetic data :

  • Base-catalyzed hydrolysis exhibits pseudo-first-order kinetics with kobs1.2×103s1k_{\text{obs}} \approx 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Palladium-Catalyzed Cross-Coupling

The brominated derivative (e.g., methyl 7-amino-4-bromoisoquinoline-5-carboxylate) participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl formation.
Example reaction :
Methyl 7-amino-4-bromoisoquinoline-5-carboxylate+PhB(OH)2BasePd(PPh3)4Methyl 7-amino-4-phenylisoquinoline-5-carboxylate\text{Methyl 7-amino-4-bromoisoquinoline-5-carboxylate} + \text{PhB(OH)}_2 \xrightarrow[\text{Base}]{\text{Pd(PPh}_3\text{)}_4} \text{Methyl 7-amino-4-phenylisoquinoline-5-carboxylate}

Peptide Bond Formation

The amino group reacts with activated carboxylic acids (e.g., using EDC/HOBt) to form amide conjugates, a strategy employed in prodrug design.

Reductive Alkylation

The amino group undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:

  • Example : Reaction with formaldehyde yields methyl 7-(methylamino)isoquinoline-5-carboxylate.

Complexation with Metals

The amino and carboxylate groups act as ligands for transition metals:

  • Coordination chemistry : Forms stable complexes with Cu(II) and Fe(III), as evidenced by UV-Vis and ESR spectroscopy.

Photochemical Reactivity

Limited studies suggest susceptibility to UV-induced degradation, with λₐᵦₛ = 320 nm causing ring-opening via Norrish-type pathways.

Key Research Findings

  • Regioselectivity : The amino group directs electrophilic substitution to the 4-position due to resonance activation .

  • Stability : The compound is hygroscopic and requires anhydrous storage to prevent ester hydrolysis.

  • Biological relevance : Derivatives exhibit kinase inhibitory activity, attributed to the amino group’s hydrogen-bonding capacity.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 7-aminoisoquinoline-5-carboxylate can be synthesized through various methods, including the bromination of 3-aminoquinoline followed by carbonyl insertion reactions. The synthetic route typically involves:

  • Bromination : 3-aminoquinoline is treated with bromine to yield 3-amino-5-bromoquinoline.
  • Carbonyl Insertion : The brominated compound undergoes a reaction with carbon monoxide in the presence of palladium chloride and triethylamine to form this compound .

This compound's structure allows for further modifications, enhancing its biological activity through substitutions at various positions on the isoquinoline ring.

Antitumor Activity

This compound and its derivatives have shown promising antitumor properties. Research indicates that compounds derived from this scaffold exhibit moderate to high cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : Studies have demonstrated that certain derivatives possess selective cytotoxicity against MDA-MB-231 breast adenocarcinoma cells, with some compounds showing IC50 values as low as 0.37 μM, indicating potent activity compared to established drugs like etoposide .
  • Melanoma : Other derivatives have been tested against melanoma cell lines, showing significant antiproliferative effects, suggesting their potential use in melanoma therapy .

Treatment of Inflammatory Diseases

Beyond its antitumor applications, this compound has been investigated for its potential in treating inflammatory diseases. Its role as an α4β7 integrin inhibitor suggests efficacy in conditions like:

  • Inflammatory Bowel Disease (IBD) : Research indicates that compounds derived from this scaffold may help manage IBD by modulating immune responses and reducing inflammation .

Antimicrobial Properties

Some studies have explored the antimicrobial activities of this compound derivatives, showing effectiveness against various bacterial strains, which opens avenues for developing new antibiotics.

Case Studies and Research Findings

A summary of key studies highlighting the applications of this compound is presented below:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityIdentified potent cytotoxicity against breast cancer cells.
Antitumor PropertiesNovel derivatives showed selective activity against melanoma.
Inflammatory DiseasesPotential use as an α4β7 integrin inhibitor for IBD treatment.

Mechanism of Action

The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 7-aminoisoquinoline-5-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic considerations.

Substituent Effects on Reactivity and Properties

Amino vs. Acetamido Substituents
  • Methyl 2-acetamidoquinoline-6-carboxylate (C₁₃H₁₂N₂O₃, MW 244.25) replaces the amino group with an acetamido (-NHCOCH₃) group. This substitution reduces nucleophilicity but increases steric bulk and metabolic stability. The acetamido group may also alter solubility due to decreased hydrogen-bonding capacity compared to the primary amine .
  • This compound retains a reactive amino group, making it more suitable for further functionalization (e.g., coupling reactions) .
Electron-Withdrawing vs. Electron-Donating Groups
  • 7-Fluoroisoquinoline-5-carboxylic acid (C₁₀H₆FNO₂) substitutes fluorine at the 7-position. Fluorine’s electron-withdrawing nature decreases basicity of the isoquinoline nitrogen and enhances metabolic resistance compared to the amino group. However, the free carboxylic acid (vs. methyl ester) reduces lipophilicity (logP) .

Core Structure Variations

Isoquinoline vs. Indole Scaffolds
  • 7-Methyl-1H-indole-5-carboxylic acid (C₁₀H₉NO₂, MW 175.18) replaces the isoquinoline core with an indole system. The indole nitrogen’s position alters electronic distribution and hydrogen-bonding patterns, affecting interactions with biological targets (e.g., serotonin receptors vs. kinase inhibitors). The free carboxylic acid further differentiates solubility and bioavailability .

Q & A

Q. How to integrate negative results or failed experiments into this compound studies?

  • Methodological Answer : Report failed syntheses or inconclusive assays in supplementary materials, noting conditions tested and hypotheses disproven. This prevents redundant efforts and refines future experimental designs .

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